Ridaifen-B is a synthetic compound derived from tamoxifen, classified as a selective estrogen receptor modulator (SERM) analog. [] It has demonstrated significant potential as a research tool in various scientific disciplines, including oncology, virology, and cell biology, due to its diverse biological activities. Ridaifen-B exhibits potent anti-proliferative and apoptosis-inducing effects against various cancer cell lines, including those lacking estrogen receptors. [, , ] Furthermore, it has shown promising antiviral activity, particularly against filoviruses like Ebola and Marburg. []
Ridaifen-B is classified as a ridaifen compound, which are derivatives of tamoxifen. These compounds are notable for their unique pharmacological properties, including anti-proliferative effects on certain cancer cell lines and modulation of cannabinoid receptor activity. The synthesis of Ridaifen-B has been explored in various studies, highlighting its potential as a tool for both scientific research and therapeutic applications .
The synthesis of Ridaifen-B involves several key reactions. One prominent method includes the use of 2-methyl-6-nitro benzoic anhydride (MNBA) for dehydration condensation reactions. This method has been shown to be effective for coupling amines with BODIPY FL, a fluorescent dye, resulting in the formation of Ridaifen-B boron dipyrromethene (RID-B-BODIPY) .
The general synthesis pathway can be summarized as follows:
This synthetic approach not only facilitates the creation of Ridaifen-B but also allows for the incorporation of fluorescent markers, enhancing its utility in biological studies .
Ridaifen-B possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula and structural details indicate the presence of phenolic groups and aliphatic chains that are crucial for its interaction with biological targets.
The structural representation includes various substituents that enhance its binding affinity to cannabinoid receptors .
Ridaifen-B undergoes several chemical reactions that are significant for its pharmacological activity:
These reactions highlight Ridaifen-B's versatility as a research tool and its potential therapeutic implications.
The mechanism of action of Ridaifen-B primarily revolves around its interaction with cannabinoid receptors:
These mechanisms underscore the therapeutic potential of Ridaifen-B in treating conditions related to inflammation and cancer.
Ridaifen-B exhibits distinct physical and chemical properties that are relevant for its application:
Additionally, spectroscopic analyses such as infrared spectroscopy provide data on functional groups present within the compound, aiding in characterization efforts .
Ridaifen-B has several promising applications in scientific research:
RID-B’s synthesis leverages an efficient Ag-catalyzed three-component coupling of aldehydes, alkynes, and amines (A³ coupling). This atom-economical method constructs its core pseudo-symmetrical scaffold in a single step [7]. Critical innovations include:
This method enabled rapid diversification, yielding RID-B alongside analogs RID-C, RID-D, and RID-H with modified side chains [5] [6].
Table 2: Anti-Tumor Activity of Ridaifen Compounds Synthesized via A³ Coupling
Compound | Side Chain Structure | GI₅₀ (μM) in HL-60 Cells | Growth Inhibition in JFCR39 Panel |
---|---|---|---|
RID-B | Dual pyrrolidinylethoxy | 0.15 | SF-539 (0.38 μM), LOX-IMVI (0.21 μM) |
RID-C | Morpholinylethoxy | 5.2 | Moderate activity |
RID-D | Dimethylaminoethoxy | >10 | Inactive |
RID-H | Pyrrolidinylpropyl | 0.98 | Selective inhibition |
GI₅₀ = 50% growth inhibition; Source: [6] [9]
To circumvent ER-dependent resistance, RID-B’s design incorporated key modifications diminishing ER binding:
These changes redirected RID-B’s activity toward ER-negative cancers. Biochemical assays confirmed >100-fold lower ERα binding affinity versus 4-hydroxytamoxifen, while cytotoxicity in ER⁻ cell lines (e.g., HL-60, Jurkat) remained potent (IC₅₀ < 1 μM) [1] [6]. Mitochondrial proteomics identified voltage-dependent anion channels (VDACs) as primary targets, validating ER-independent mechanisms [1] [5].
The pyrrolidine side chains are indispensable for RID-B’s unique bioactivity. Key structure-activity relationship (SAR) findings include:
Table 3: Impact of Side Chain Modifications on RID-B Bioactivity
Modification | Autophagy Induction | Apoptosis Induction | Mitochondrial Localization |
---|---|---|---|
Pyrrolidine (native RID-B) | Low | High | Yes |
Pyrrolidine (C3 linker) | High | Low | Partial |
Piperidine | Moderate | Moderate | Yes |
Dimethylamino | None | Low | No |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7